3-O-メチルエラグ酸

概要

説明

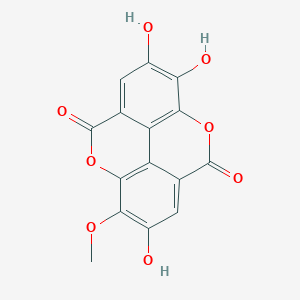

3-O-Methylellagic acid is a phenolic compound that naturally exists in plants, usually appearing as a derivative of chlorophyll . It is a white to yellow crystalline powder that is stable under acidic conditions .

Molecular Structure Analysis

3-O-methylellagic acid has a chemical formula of C15H8O8 . It contains a total of 34 bonds, including 26 non-H bonds, 14 multiple bonds, 1 rotatable bond, 2 double bonds, 12 aromatic bonds, 4 six-membered rings, 5 ten-membered rings, 2 twelve-membered rings, 2 aromatic esters, 3 aromatic hydroxyls, and 1 aromatic ether .Physical and Chemical Properties Analysis

3-O-Methylellagic acid is a white to yellow crystalline powder . It has a molecular weight of 316.22 . It is stable under acidic conditions .科学的研究の応用

抗がん剤

3-O-メチルエラグ酸は、抗がん剤としての可能性について研究されています。 シジギウム・ポリケファルムから単離された天然物である3,4,3′-トリ-O-メチルエラグ酸(T-EA)は、がん治療のための候補薬として特定されています . インビトロ評価では、T-EAがT47D細胞株とHeLa細胞株に対して阻害活性を示すことが明らかになりました .

抗酸化特性

エラグ酸とその誘導体、3-O-メチルエラグ酸を含む、は抗酸化特性で知られています . それらはタンパク質や多糖と複合体を形成することができ、高等植物の防御機構の一部となっています .

生物活性

エラグ酸とその誘導体は、さまざまな生物活性を示すことがわかっています。 これには、抗菌、抗真菌、抗ウイルス、抗炎症、肝保護および心保護、化学予防、神経保護、抗糖尿病、胃保護、抗高脂血症、および抗うつ作用などの可能性があります .

バイオアベイラビリティ

エラグ酸とその誘導体のバイオアベイラビリティは、それらの有効性において重要な要素です。 これらの化合物のバイオアベイラビリティとその改善方法を理解するための研究が進行中です .

生産経路

エラグ酸とその誘導体、3-O-メチルエラグ酸を含む、の生産は、現在研究中のトピックです。 これらの化合物の生産のための従来の方法と将来的な方法、および原料が調査されています .

産業用途

パルプ産業の残渣と産業ストリームは、エラグ酸とその誘導体の潜在的な供給源として注目されています。 これらの供給源は、商業的な活用という点で魅力的な代替案と考えられています .

作用機序

Target of Action

The primary targets of 3-O-methylellagic acid are the cyclin-dependent kinase 9 (CDK9) and sirtuin 1 (SIRT1) enzymes . CDK9 is a major transcriptional regulator and is present in almost all types of human cancer . SIRT1 can intervene in cancer growth through the apoptotic pathway by restraining p53 action .

Mode of Action

3-O-methylellagic acid interacts with its targets, CDK9 and SIRT1, at the molecular level, hindering their function . This interaction results in changes in the cell cycle pathways and apoptotic pathway .

Biochemical Pathways

3-O-methylellagic acid affects the PI3K–Akt signaling pathway, hematopoietic cell lineage, ECM-receptor interaction, and platelet activation . These pathways play crucial roles in cell proliferation, differentiation, and survival. The downstream effects include changes in cell cycle progression and apoptosis .

Result of Action

The molecular and cellular effects of 3-O-methylellagic acid’s action include the inhibition of cell proliferation and induction of apoptosis . It has been reported to be cytotoxic against certain cancer cell lines .

Safety and Hazards

While specific safety and hazard information for 3-O-methylellagic acid is not available, general precautions include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

生化学分析

Biochemical Properties

3-O-Methylellagic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit glucose transport, which suggests its potential role in metabolic regulation . Additionally, 3-O-Methylellagic acid exhibits antibacterial activity, particularly against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 32 μg/mL . The compound’s interaction with bacterial cell walls and membranes likely contributes to its antibacterial effects.

Cellular Effects

3-O-Methylellagic acid influences various cellular processes. It has been reported to have anticancer properties by affecting cell signaling pathways and gene expression. Specifically, it induces apoptosis and modulates the P53 and WNT signaling pathways . These effects are mediated through the regulation of several hub genes, including CDKN1A, CDK4, CDK2, CDK6, TP53, JUN, CCNA2, MAPK14, CDK1, and CCNB1 . By influencing these pathways, 3-O-Methylellagic acid can inhibit the proliferation of cancer cells and promote cell death.

Molecular Mechanism

The molecular mechanism of 3-O-Methylellagic acid involves its interaction with specific enzymes and proteins. It has been shown to bind to and inhibit cyclin-dependent kinase 9 (CDK9) and sirtuin 1 (SIRT1) enzymes . These interactions result in the modulation of cell cycle progression and apoptosis. The binding free energy of 3-O-Methylellagic acid to SIRT1 and CDK9 has been quantified, indicating strong binding affinities . This inhibition of key regulatory enzymes underscores the compound’s potential as an anticancer agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-O-Methylellagic acid have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 3-O-Methylellagic acid maintains its inhibitory activity on cancer cell lines over extended periods

Dosage Effects in Animal Models

The effects of 3-O-Methylellagic acid vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit beneficial effects, such as enhancing memory and cognitive function in animal models of cognitive impairment . At higher doses, potential toxic or adverse effects may occur, necessitating careful dosage optimization for therapeutic use. The threshold effects and toxicity profiles of 3-O-Methylellagic acid in animal models provide valuable insights into its safe and effective dosage ranges.

Metabolic Pathways

3-O-Methylellagic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it has been shown to influence the shikimate pathway and polyphenol metabolism . These interactions highlight the compound’s role in modulating metabolic processes and its potential impact on overall metabolic health.

Transport and Distribution

The transport and distribution of 3-O-Methylellagic acid within cells and tissues are crucial for its biological activity. The compound is known to inhibit glucose transport, suggesting its interaction with glucose transporters . Additionally, its distribution within tissues and cells affects its localization and accumulation, which in turn influences its therapeutic efficacy. Understanding the transport mechanisms of 3-O-Methylellagic acid can aid in optimizing its delivery and bioavailability.

Subcellular Localization

The subcellular localization of 3-O-Methylellagic acid plays a vital role in its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific cellular compartments or organelles. For instance, its interaction with nuclear proteins and enzymes suggests its localization within the nucleus, where it can modulate gene expression and cell cycle regulation

特性

IUPAC Name |

6,7,13-trihydroxy-14-methoxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8O8/c1-21-11-7(17)3-5-9-8-4(15(20)23-13(9)11)2-6(16)10(18)12(8)22-14(5)19/h2-3,16-18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAARLWTXUUQFSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C3=C1OC(=O)C4=CC(=C(C(=C43)OC2=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51768-38-8 | |

| Record name | 51768-38-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

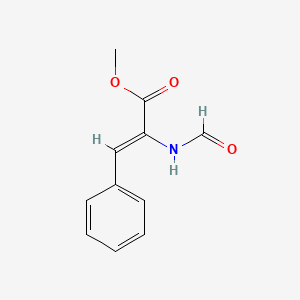

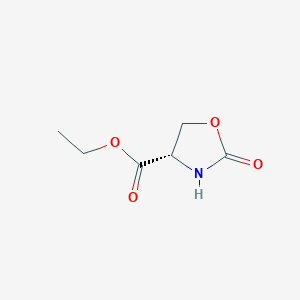

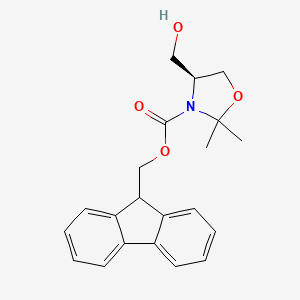

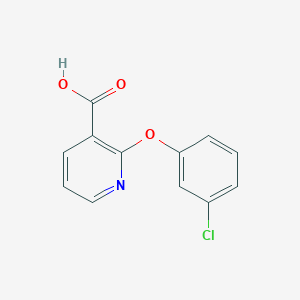

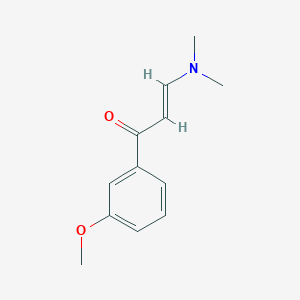

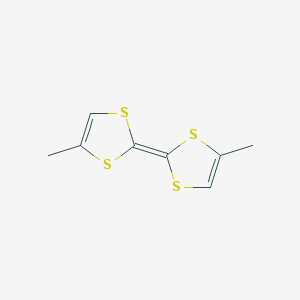

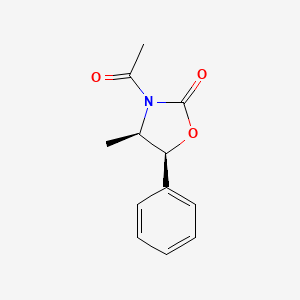

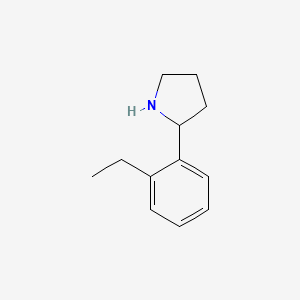

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(8-Nitro-imidazo[1,2-A]pyridin-2-YL)-acetic acid](/img/structure/B1642614.png)

![(7S)-7-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbaldehyde](/img/structure/B1642617.png)